molecular formula C25H25N5O4S2 B2977593 N2,N6-bis(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide CAS No. 392325-12-1

N2,N6-bis(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide

Cat. No.: B2977593
CAS No.: 392325-12-1
M. Wt: 523.63
InChI Key: WYZHDVAJYQGQQW-UHFFFAOYSA-N
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Description

N2,N6-bis(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide is a sophisticated chemical reagent designed for advanced medicinal chemistry and oncology research. This compound is built around a central pyridine-2,6-dicarboxamide scaffold, symmetrically functionalized with two 5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazole moieties. This structural class is of significant interest due to its strong association with inhibitory activity against a range of critical kinase targets. Compounds featuring the 4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl unit derived from dimedone have been demonstrated in scientific studies to exhibit promising anti-tumor properties and to act as potent inhibitors of key kinases, including c-Met, various tyrosine kinases (such as c-Kit, Flt-3, VEGFR-2), and Pim-1 kinase . The proposed mechanism of action for related compounds involves interfering with cell signaling pathways that are crucial for cell proliferation and survival, making them valuable tools for investigating new cancer treatment strategies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-N,6-N-bis(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O4S2/c1-24(2)8-14-18(16(31)10-24)35-22(27-14)29-20(33)12-6-5-7-13(26-12)21(34)30-23-28-15-9-25(3,4)11-17(32)19(15)36-23/h5-7H,8-11H2,1-4H3,(H,27,29,33)(H,28,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYZHDVAJYQGQQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=NC(=CC=C3)C(=O)NC4=NC5=C(S4)C(=O)CC(C5)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N2,N6-bis(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide is a complex organic compound with potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.

Molecular Formula: C18H20N4O4S
Molecular Weight: 384.44 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)

Structure

The structure of the compound features a pyridine ring substituted with two dicarboxamide groups and a thiazole moiety. The presence of these functional groups is critical for its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have explored the anticancer potential of related compounds. For instance, derivatives featuring the benzo[d]thiazole scaffold have been reported to induce apoptosis in cancer cell lines through the activation of caspase pathways . The mechanism involves the modulation of key signaling pathways such as PI3K/Akt and MAPK pathways.

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor. Research has highlighted its ability to inhibit specific enzymes involved in metabolic pathways related to cancer progression and microbial resistance .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of thiazole derivatives against resistant bacterial strains. The results indicated that modifications in the thiazole ring significantly enhanced antibacterial activity .
  • Cancer Cell Line Studies : In vitro studies using human breast cancer cell lines demonstrated that this compound reduced cell viability by inducing apoptosis .
  • Enzyme Activity Assays : Enzyme assays showed that this compound inhibited dihydrofolate reductase (DHFR) with an IC50 value in the low micromolar range, suggesting potential as an antitumor agent .

Mechanistic Insights

The biological activities are attributed to the structural features of the compound:

  • Thiazole Ring : Known for its role in enhancing bioactivity due to its electron-withdrawing nature.
  • Pyridine Moiety : Contributes to increased solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The target compound shares a pyridine core with diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) . However, critical differences include:

  • Core Heterocycle : The target compound uses a pyridine ring, while 1l and 2d feature fused imidazo[1,2-a]pyridine systems.
  • Substituents: The target compound employs benzo[d]thiazole-carboxamide groups, whereas 1l and 2d have cyano, nitro, and ester substituents.
  • Hydrogen-Bonding Potential: The carboxamide groups in the target compound may enhance intermolecular interactions compared to the ester and nitrile groups in 1l and 2d.

Physical and Spectroscopic Properties

Property Target Compound (Inferred) Compound 1l Compound 2d
Melting Point (°C) Not Reported 243–245 215–217
Yield (%) Not Reported 51 55
Key Functional Groups Carboxamide, Thiazole Ester, Nitrile, Nitro Ester, Nitrile, Nitro
Spectroscopic Confirmation Not Reported ¹H/¹³C NMR, IR, HRMS ¹H/¹³C NMR, IR, HRMS

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing N²,N⁶-bis(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide?

  • Methodology : The compound can be synthesized via aza-Michael addition reactions. For instance, treating precursors like pyridine-2,6-dicarboxamide derivatives with benzimidazole under controlled conditions yields the target compound. Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical to avoid side products like acyclic adducts . Characterization via 1H^1H-NMR and 13C^{13}C-NMR is essential to confirm regioselectivity and purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology : Use a multi-spectral approach:

  • 1H^1H-NMR : Identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, methyl groups at δ 1.2–1.5 ppm).
  • IR spectroscopy : Confirm carbonyl (C=O) stretches (1650–1750 cm1^{-1}) and amide (N–H) bonds (3200–3400 cm1^{-1}) .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., [M+H]+^+ calculated for C₃₁H₂₈N₆O₆S₂: 669.15; observed: 669.14) .

Q. What solvent systems are optimal for purification via column chromatography?

  • Methodology : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility during synthesis, while gradient elution with ethyl acetate/hexane (1:3 to 1:1) resolves polar byproducts. Monitor fractions using TLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers investigate the compound’s reactivity in aza-Michael addition reactions?

  • Methodology :

  • Kinetic studies : Vary nucleophiles (e.g., benzimidazole vs. thiols) and track reaction progress via 1H^1H-NMR to determine rate constants.
  • Theoretical modeling : Use DFT calculations to predict regioselectivity and transition states. Compare with experimental outcomes to refine mechanistic hypotheses .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodology :

  • 2D-NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H^1H-1H^1H and 1H^1H-13C^{13}C couplings.
  • X-ray crystallography : If crystals are obtainable, compare experimental vs. simulated powder patterns to confirm stereochemistry .

Q. How can structure-activity relationships (SAR) be explored for potential biological activity?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace dimethyl groups with halogens) and assay for antitumor/antiviral activity using MTT or plaque reduction assays.
  • Computational docking : Screen derivatives against target proteins (e.g., viral proteases) to prioritize synthesis .

Q. What experimental designs minimize side reactions during multi-step synthesis?

  • Methodology :

  • Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during intermediate steps.
  • In-situ monitoring : Employ ReactIR or LC-MS to detect intermediates and adjust conditions in real time .

Theoretical and Methodological Frameworks

Q. How can the quadripolar model (theoretical, epistemological, morphological, technical) guide research on this compound?

  • Methodology :

  • Theoretical pole : Link synthesis to supramolecular chemistry (e.g., hydrogen-bonding networks).
  • Technical pole : Optimize analytical protocols (e.g., HPLC-MS for trace impurity detection) .

Q. What statistical approaches are suitable for analyzing reaction yield variability?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to assess interactions between temperature, solvent, and catalyst loading.
  • ANOVA : Identify significant factors affecting yield (p < 0.05) .

Key Challenges and Contradictions

  • Spectral ambiguity : Similarities in 1H^1H-NMR shifts between regioisomers require advanced techniques like NOESY for differentiation .
  • Reaction scalability : Milligram-scale synthesis (e.g., 55% yield in ) may not translate to gram-scale due to exothermicity or solubility limits. Pilot studies under reflux or microwave conditions are advised .

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